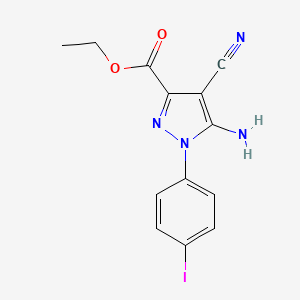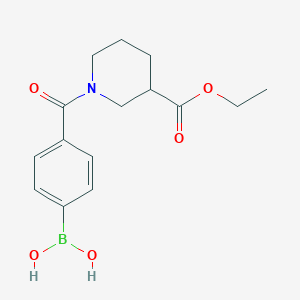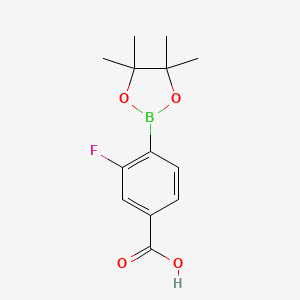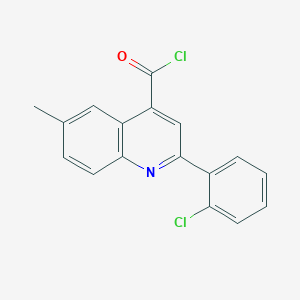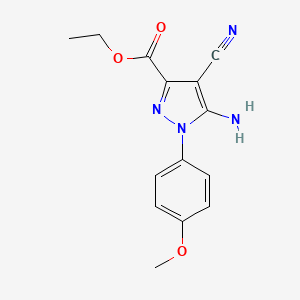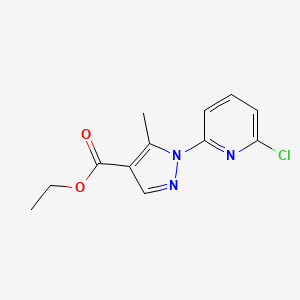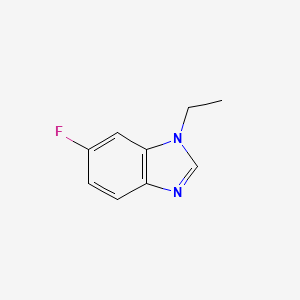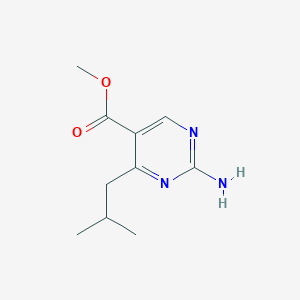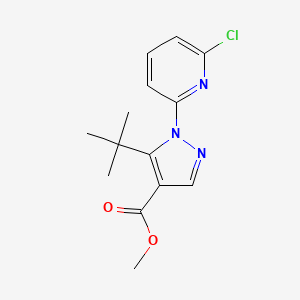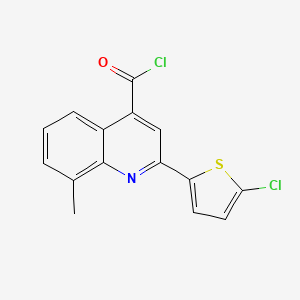
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride (2CT-8MC) is an organic compound with a wide range of applications in scientific research and laboratory experimentation. It is a versatile compound that has been used in the synthesis of various compounds, as well as for its biochemical and physiological effects. 2CT-8MC has been found to have a wide range of applications in both research and laboratory experiments, and is an important tool for a variety of scientific studies.
Wissenschaftliche Forschungsanwendungen
Reactions and Formation of Derivatives
Formation of Quinoline Derivatives : 4-Methylquinolines react with thionyl chloride to form 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. These reactions offer insights into the formation of novel quinoline derivatives (Al-Shaar, Lythgoe, Mcclenaghan, & Ramsden, 1988).
Synthesis of Novel Chalcones : Novel chalcones derived from related quinoline compounds are studied for their structural properties. These chalcones are crucial for understanding molecular structures and intermolecular interactions in drug development (Rizvi, Siddiqui, Ahmad, Ahmad, & Parvez, 2008).
Chemical Complex Formation
Formation of Metal Complexes : Studies on chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, involving derivatives like 8-methylquinoline, reveal insights into the formation and dissociation of metal complexes (Ryabov, 1984).
Cubane-like Copper(I) Complexes : Research on copper(I) chloride reacting with solutions of similar quinolines under certain conditions has led to the formation of unique cubane-like copper(I) carbonyl complexes, expanding the understanding of metal-ligand interactions (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
Fluorescence Derivatization
- Derivatization for High-Performance Liquid Chromatography : The use of quinoline derivatives as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography has been explored. This offers a highly sensitive method for analyzing alcohols (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Novel Compounds
Novel Quinoline Derivatives : Synthesis of novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide derivatives from reactions involving thionyl chloride and quinoline compounds demonstrates the creation of new chemical entities with potential applications in various fields (Navabeh & Seyed Marziyeh, 2015).
Creation of Pyridine and Fused Pyridine Derivatives : The reaction of certain quinoline compounds with various reagents led to the formation of new pyridine and fused pyridine derivatives, expanding the scope of heterocyclic chemistry (Al-Issa, 2012).
Photophysical and Computational Investigations
- Study of Rhenium Tricarbonyl Complexes : The experimental and computational study of rhenium tricarbonyl complexes based on heterocyclic N–N ligands, including derivatives similar to 2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride, offers insights into their photophysical properties and electronic structure (Albertino et al., 2007).
Eigenschaften
IUPAC Name |
2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c1-8-3-2-4-9-10(15(17)19)7-11(18-14(8)9)12-5-6-13(16)20-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFUTKKBVPZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



